4-amino-N-ethyl-N-methylbenzenesulfonamide
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Overview
Description
4-amino-N-ethyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the para position, and the nitrogen atom is further substituted with ethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-N-methylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with ethylamine and methylamine. The nitro group is first reduced to an amino group, followed by the alkylation of the sulfonamide nitrogen with ethyl and methyl groups. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and alkyl halides for the alkylation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and substituted sulfonamides.
Scientific Research Applications
4-amino-N-ethyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting cancer cell-specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-methylbenzenesulfonamide: Similar structure but lacks the ethyl group.
4-amino-N-ethylbenzenesulfonamide: Similar structure but lacks the methyl group.
N-ethyl-N-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
4-amino-N-ethyl-N-methylbenzenesulfonamide is unique due to the presence of both ethyl and methyl groups on the sulfonamide nitrogen, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
4-amino-N-ethyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(2)14(12,13)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUAVRNGQSIXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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